molecular formula C12H11NO2 B3053550 2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid CAS No. 5441-73-6

2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B3053550
CAS No.: 5441-73-6
M. Wt: 201.22 g/mol
InChI Key: XDXKXRVCTYULQN-UHFFFAOYSA-N
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Description

Evolution of Pyrrole-3-Carboxylic Acid Derivatives in Heterocyclic Chemistry

Pyrrole-3-carboxylic acid derivatives emerged as critical targets in organic synthesis following the discovery of pyrrole’s aromatic properties in the 19th century. The foundational work of Baeyer and Knorr in the late 1800s established pyrroles as essential heterocycles, with their reactivity and stability making them ideal for functionalization. The introduction of carboxylic acid groups at the 3-position, as seen in 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, marked a turning point in modifying pyrrole’s electronic and steric profiles. Early studies focused on leveraging the carboxylic acid moiety for further derivatization, enabling the creation of amides, esters, and metal complexes with tailored properties.

The structural versatility of pyrrole-3-carboxylic acids allowed chemists to explore their role in natural product analogs. For instance, trityl-protected derivatives, such as 1-tritylpyrrole-3-carboxylic acid, demonstrated regioselective functionalization, paving the way for targeted substitutions at the 2-, 4-, and 5-positions. This regioselectivity became instrumental in synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Key Milestones in Pyrrole-3-Carboxylic Acid Chemistry
1884: Paal-Knorr synthesis enables pyrrole ring formation
1991: Mechanistic elucidation of Paal-Knorr pyrrole synthesis
1983: Trityl protection strategies for regioselective substitution

Pioneering Syntheses and Early Methodological Innovations

The synthesis of this compound relies on classical heterocycle-forming reactions, refined through decades of innovation. The Paal-Knorr synthesis, utilizing 1,4-diketones and ammonia, provided the first reliable route to pyrroles. For 3-carboxylic acid derivatives, this method was adapted by incorporating keto-acid precursors, enabling direct introduction of the carboxylic acid group. A competing approach, the Hantzsch pyrrole synthesis, employed β-ketoesters and α-haloketones to construct the pyrrole core, offering superior control over substituent placement.

Early challenges in achieving regioselectivity were addressed through protective group strategies. The use of trityl groups to shield the nitrogen atom allowed selective functionalization at the 3-position, as demonstrated in the synthesis of 1-tritylpyrrole-3-carboxylic acid. Subsequent hydrolysis yielded the free pyrrole-3-carboxylic acid, a precursor to advanced derivatives.

Comparative Analysis of Pyrrole Synthesis Methods
Method Starting Materials Key Advantage
Paal-Knorr 1,4-Diketones, amines High yield, simplicity
Hantzsch β-Ketoesters, α-haloketones Substituent flexibility
Trityl Protection 1-Tritylpyrrole derivatives Regioselective substitution

Role in Advancing Modern Heterocyclic Scaffold Design

This compound exemplifies how strategic substituent placement enhances molecular functionality. The methyl group at the 2-position introduces steric hindrance, directing electrophilic attacks to the 4- and 5-positions, while the phenyl group at C5 enhances aromatic stacking interactions in biological systems. The carboxylic acid group serves as a handle for further derivatization, enabling the creation of amide-linked prodrugs or coordination complexes with catalytic activity.

In medicinal chemistry, this scaffold has been leveraged to develop kinase inhibitors and antimicrobial agents. Its planar structure facilitates π-π interactions with protein binding pockets, while the carboxylic acid enhances solubility—a critical factor in bioavailability. Modern applications extend to materials science, where its rigid pyrrole core contributes to conductive polymers and organic semiconductors.

Impact of Substituents on Scaffold Properties
Substituent Role
2-Methyl Steric control, reaction directing
5-Phenyl Aromatic interaction enhancement
3-Carboxylic Acid Solubility and derivatization

Properties

IUPAC Name

2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-10(12(14)15)7-11(13-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXKXRVCTYULQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281250
Record name 2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
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Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-73-6
Record name NSC20995
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Record name 2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
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Record name 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-enamino amides with N-protected amino acids. This method typically involves the following steps:

Another method involves the reaction of 5-phenyl-1H-pyrrole-2-carbonyl chloride with sodium azide in tetrahydrofuran (THF) followed by extraction with ethyl acetate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow similar synthetic routes as described above.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its biological activities. Research indicates its efficacy in various therapeutic areas:

  • Antimicrobial Activity: Studies have demonstrated that derivatives of pyrrole, including this compound, exhibit significant activity against drug-resistant strains of bacteria, such as Mycobacterium tuberculosis.
CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound A<0.016>64
2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acidTBDTBD

Biological Research

The compound is utilized in biological studies to explore its mechanisms of action and interactions with molecular targets. Its structure allows for modulation of enzyme activity and signal transduction pathways.

Case Study: Anti-Tuberculosis Activity
A study highlighted that modifications to the pyrrole structure significantly enhanced anti-tuberculosis activity, particularly through the introduction of electron-withdrawing groups which improved efficacy against resistant strains.

Oxidative Stress Regulation

Research has indicated that this compound may act as a Keap1-Nrf2 inhibitor, which is crucial for managing oxidative stress-related conditions, such as acute lung injury. This pathway is vital for developing therapeutic agents targeting oxidative stress.

Synthesis of Specialty Chemicals

This compound serves as a building block in the synthesis of more complex organic molecules, making it valuable in the production of specialty chemicals and materials.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, including polymers and coatings that require specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, but it is known to interact with cellular proteins and nucleic acids, influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid and its analogs, focusing on substituents, molecular weight, and functional properties.

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
This compound Pyrrole 2-CH₃, 5-Ph, 3-COOH C₁₂H₁₁NO₂ 201.22 High-purity life science applications
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolopyridine 5-Cl, 2-COOH C₈H₅ClN₂O₂ ~200.6 Enhanced electronic effects (Cl substituent); synthesis yield: 71%
1-(Cyclohexylmethyl)−this compound (SGA-53) Pyrrole 1-(cyclohexylmethyl), 2-CH₃, 5-Ph, 3-COOH C₁₉H₂₃NO₂ 297.4 Pharmacological activity (TPC2 ion channel modulation)
1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester Pyrrole 1-(4-F-C₆H₄SO₂), 2-CH₃, 5-Ph, 3-COOEt C₂₀H₁₈FNO₄S 387.43 Increased lipophilicity (ester/sulfonyl groups); potential prodrug applications
1-(2-Methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid Pyrrole 1-(CH₂CH₂OCH₃), 2-CH₃, 5-Ph, 3-COOH C₁₅H₁₇NO₃ 259.3 Improved solubility (ether chain); discontinued due to stability issues

Structural and Functional Analysis

Core Heterocycle Differences
  • Pyrrole vs. Pyrrolopyridine : The target compound’s pyrrole core (5-membered ring) contrasts with pyrrolopyridine derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid), which feature fused 6-membered pyridine rings. Pyrrolopyridines exhibit altered electronic properties and binding affinity due to extended conjugation .
Substituent Effects
  • Bulkier Substituents : SGA-53’s cyclohexylmethyl group introduces steric hindrance, which may improve target specificity in ion channel modulation .
  • Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., ) reduce polarity, increasing membrane permeability for prodrug applications, whereas the carboxylic acid in the target compound enhances hydrogen-bonding capacity .

Pharmacological and Industrial Relevance

  • Target Compound : Used in high-purity formulations for life science research, leveraging its balanced polarity and hydrogen-bonding capacity .
  • SGA-53 : Demonstrated agonist activity on TPC2 lysosomal ion channels, highlighting the impact of cyclohexylmethyl substitution on biological activity .
  • Ethyl Ester Derivatives : Serve as intermediates for prodrug development, where ester hydrolysis in vivo releases the active carboxylic acid .

Biological Activity

2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a subject of interest for further research and development.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
IUPAC Name This compound
Appearance Powder
Boiling Point 432.2 °C
Density 1.243 g/cm³

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism involves binding to these targets, leading to alterations in cellular functions and signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis .

Neuropharmacological Effects

This compound has been evaluated for its potential cognitive-enhancing effects. In animal models, it has shown promise in improving cognitive functions through modulation of serotonin receptors, particularly the 5-HT6 receptor . This receptor is implicated in various neurological processes, and antagonists at this site have been associated with enhanced cognition.

Case Studies

Several studies have explored the pharmacological potential of pyrrole derivatives:

  • Cognition Enhancement : In a study examining the effects on cognitive function in rats, compounds similar to this compound exhibited significant improvements in tasks assessing memory and learning capabilities .
  • Antimicrobial Efficacy : A series of pyrrole-based compounds were synthesized and tested against various bacterial strains. Results indicated that these compounds demonstrated low minimum inhibitory concentrations (MIC), highlighting their effectiveness against resistant strains .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the phenyl group or the carboxylic acid moiety can significantly influence the compound's potency and selectivity towards specific biological targets. For example, introducing electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity .

Safety and Toxicity

Safety assessments indicate that while this compound shows promising biological activities, it also requires careful evaluation regarding its toxicity profiles. Preliminary data suggest moderate toxicity levels; thus, further studies are necessary to establish comprehensive safety guidelines for its use in therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common route involves the reaction of β-keto esters with ammonium acetate under acidic conditions, followed by aromatic substitution to introduce the phenyl group. For example, derivatives with trifluoromethyl or cyclopropyl substituents (as seen in related pyrrole-carboxylic acids) are synthesized using palladium-catalyzed cross-coupling reactions . Key parameters affecting yield include:

  • Temperature control : Excess heat may lead to decarboxylation.
  • Catalyst selection : Pd(PPh₃)₄ improves regioselectivity in aryl substitutions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Typical yields range from 60–78% for analogous structures, with purity confirmed by HPLC (>95%) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel (200–300 mesh) with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2) to separate carboxylated byproducts.
  • Acid-base extraction : Leverage the compound’s acidity (pKa ~4.5–5.0) by dissolving the crude product in aqueous NaOH, followed by precipitation with HCl .
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with melting points consistent with literature (e.g., 144–145°C for closely related analogs) .

Q. Which spectroscopic methods are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Look for the pyrrole NH proton (δ 10.2–12.5 ppm, broad singlet) and aromatic protons from the phenyl group (δ 7.2–7.6 ppm, multiplet). The methyl group typically appears as a singlet at δ 2.1–2.4 ppm .
  • IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) confirm the functional groups .
  • Mass spectrometry : ESI-MS often shows [M+H]+ peaks at m/z 202.20 (calculated for C₁₂H₁₁NO₂) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. The methyl group at position 2 exerts steric hindrance, directing electrophiles to position 4 of the pyrrole ring .
  • Hammett substituent constants (σ values) quantify electronic effects of substituents on reaction rates. For example, electron-withdrawing groups (e.g., -CF₃) at position 5 decrease reactivity at position 3 .
  • Case study: Derivatives with 4-chlorophenyl groups showed 20% lower reactivity in nitration compared to unsubstituted analogs due to decreased electron density .

Q. How should researchers address contradictions in reported biological activity data for structurally similar pyrrole-carboxylic acid derivatives?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in antiproliferative activity may arise from variations in ATP concentration in kinase inhibition assays .
  • Structure-activity relationship (SAR) profiling : Systematically modify substituents (e.g., replacing phenyl with pyridyl groups) to isolate contributing factors. A 2021 study found that 3-methyl substitution enhanced binding affinity by 1.5-fold in COX-2 inhibition .
  • Control experiments : Validate purity (>98% by HPLC) to rule out byproduct interference .

Q. What strategies mitigate byproduct formation during the synthesis of halogenated analogs of this compound?

Methodological Answer:

  • Low-temperature halogenation : Conduct bromination at –20°C to suppress di-substitution. Yields improved from 45% to 68% in a 2022 study using NBS (N-bromosuccinimide) in DCM .
  • Protecting group strategy : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, reducing side reactions during iodination .
  • Catalytic systems : CuI/1,10-phenanthroline enhances selectivity in Ullmann-type couplings for aryl halide derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenyl-1h-pyrrole-3-carboxylic acid

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